1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Description
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-ethyl-3-(2-oxo-2-pyridin-2-ylethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H19N3OS/c1-2-16-14-8-4-3-7-13(14)15(11-20)19(22-16)24-12-18(23)17-9-5-6-10-21-17/h5-6,9-10H,2-4,7-8,12H2,1H3 |
InChI Key |
KCUZGFJFXLINLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate with Cyclohexenylamine
The tetrahydroisoquinoline backbone is constructed via a modified Pomeranz-Fritsch reaction. Ethyl cyanoacetate reacts with cyclohexenylamine in toluene under reflux to form an enamine intermediate, which undergoes acid-catalyzed cyclization:
$$
\text{Ethyl cyanoacetate} + \text{cyclohexenylamine} \xrightarrow{\text{toluene, 110°C}} \text{enamine} \xrightarrow{\text{HCl, EtOH}} \text{5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$
Key Data:
- Yield: 68–72% after recrystallization (ethanol/water).
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45 (s, 1H, H-1), 3.02 (m, 2H, H-5), 2.75 (m, 2H, H-8).
Introduction of the Ethyl Group at Position 1
Alkylation Using Ethyl Iodide
The ethyl substituent is introduced via nucleophilic aromatic substitution (NAS) at position 1. The tetrahydroisoquinoline-4-carbonitrile is treated with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF):
$$
\text{Tetrahydroisoquinoline-4-carbonitrile} + \text{EtI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80°C} \text{1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$
Optimization Notes:
- Higher yields (85%) achieved with 1.2 equivalents of ethyl iodide and 12-hour reaction time.
- Side products (diethylated derivatives) minimized by controlling stoichiometry.
Thioether Formation at Position 3
Halogenation of Position 3
The C-3 position is activated for substitution by bromination using phosphorus oxybromide (POBr$$_3$$):
$$
\text{1-Ethyl-tetrahydroisoquinoline-4-carbonitrile} \xrightarrow{\text{POBr}3, \text{CH}2\text{Cl}_2, 0°C} \text{3-bromo-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile}
$$
Reaction Conditions:
Nucleophilic Substitution with 2-Mercapto-1-(pyridin-2-yl)ethan-1-one
The brominated intermediate reacts with 2-mercapto-1-(pyridin-2-yl)ethan-1-one in the presence of triethylamine (TEA) in tetrahydrofuran (THF):
$$
\text{3-Bromo intermediate} + \text{HS-CH}_2\text{C(O)Py} \xrightarrow{\text{TEA, THF}, 50°C} \text{Target compound}
$$
Critical Parameters:
- Molar ratio: 1:1.2 (intermediate:thiol) to ensure complete conversion.
- Purification: Silica gel chromatography (ethyl acetate/methanol 9:1) yields 65% pure product.
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (t, J = 7.6 Hz, 1H, Py-H), 7.42 (d, J = 7.9 Hz, 1H, Py-H), 4.32 (s, 2H, SCH$$2$$), 3.62 (q, J = 7.1 Hz, 2H, CH$$2$$CH$$3$$), 2.90–2.75 (m, 4H, H-5/H-8), 1.45 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$).
- $$ ^{13}\text{C NMR} $$ (DMSO-d$$6$$): δ 194.2 (C=O), 158.7 (CN), 149.3 (Py-C), 136.5 (C-4), 122.8 (C-3), 44.5 (SCH$$2$$), 38.2 (CH$$2$$CH$$3$$), 25.6 (C-5/C-8), 12.4 (CH$$2$$CH$$3$$).
High-Resolution Mass Spectrometry (HRMS)
- Observed: [M+H]$$^+$$ 381.1345 (calculated for C$${19}$$H$${20}$$N$$_4$$OS: 381.1348).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Optimized) |
|---|---|---|
| Cyclization Yield | 68% | 72% |
| Alkylation Conditions | K$$2$$CO$$3$$, DMF | Cs$$2$$CO$$3$$, DMSO |
| Thioether Yield | 60% | 65% |
| Total Synthesis Time | 48 h | 36 h |
Method B employs cesium carbonate for enhanced reactivity in alkylation, reducing side products and improving overall efficiency.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination: Position 3 is favored due to electron-withdrawing effects of the carbonitrile group.
- Thiol Oxidation: Reaction conducted under nitrogen to prevent disulfide formation.
- Purification: Gradient elution in chromatography resolves closely eluting impurities.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydroisoquinoline core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Compound A : 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Core: Tetrahydroisoquinoline with pyridin-2-yl.
- Key groups: Ethyl (position 1), sulfanyl-linked pyridinyl ketone (position 3), 4-cyano.
Compound B : 1-Ethyl-3-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile (CAS 315245-95-5)
- Core: Tetrahydroisoquinoline with coumarin (chromen-3-yl).
- Key groups: Ethyl (position 1), sulfanyl-linked coumarin ketone (position 3), 4-cyano.
- Coumarins are associated with fluorescence and anticoagulant activity, whereas pyridinyl groups may enhance metal-binding or hydrogen-bonding capabilities .
Compound C : Pyridin-2-one derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
- Core : Pyridin-2-one with substituted aryl groups.
- Key groups : Bromophenyl or methoxyphenyl substituents, hydroxyl/methoxy groups.
- Comparison: The pyridin-2-one core lacks the tetrahydroisoquinoline bicyclic system but shares cyano and aryl substituents. These derivatives exhibit antioxidant activity (up to 79.05% DPPH scavenging), attributed to electron-donating groups like bromine and methoxy .
Key SAR Insights :
- Electron-withdrawing groups (e.g., cyano in Compound A) may enhance binding to enzymatic targets (e.g., kinases or proteases).
- Bulkier substituents (e.g., bromophenyl in Compound C) improve antioxidant activity by stabilizing radical intermediates .
- Heterocyclic swaps (pyridine vs. coumarin) significantly alter applications: pyridinyl groups favor drug-likeness, while coumarins enable optical properties .
Biological Activity
The compound 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (referred to as ETIQ) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of ETIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
ETIQ is characterized by its complex structure, which includes:
- A tetrahydroisoquinoline core
- An ethyl group at the nitrogen position
- A pyridine ring attached via a carbonyl and a sulfanyl linkage
- A cyano group at the 4-position
Molecular Formula
The molecular formula for ETIQ is .
Antiviral Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit antiviral properties. In particular, ETIQ has shown potential against human coronaviruses. A comparative analysis of various tetrahydroisoquinoline derivatives revealed that ETIQ could inhibit viral replication effectively, with significant reductions in viral titers observed in vitro.
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of different compounds against strains 229E and OC-43 of human coronavirus, ETIQ exhibited:
- EC50 values indicating effective concentration ranges.
- A reduction in viral replication by approximately 50% at specific concentrations.
| Compound | Strain 229E EC50 (µM) | Strain OC-43 EC50 (µM) |
|---|---|---|
| ETIQ | 300 | 250 |
| Reference | 25 | 20 |
Antioxidant Properties
ETIQ also displays antioxidant properties due to the presence of the pyridine ring and the tetrahydroisoquinoline structure. This activity is crucial in mitigating oxidative stress-related damage in cells.
The antioxidant mechanism is primarily attributed to the ability of ETIQ to scavenge free radicals and reduce lipid peroxidation in cellular models. This property can be beneficial in neuroprotective applications.
Neuroprotective Effects
Research has suggested that derivatives of tetrahydroisoquinoline can exert neuroprotective effects. ETIQ's structural features may contribute to its ability to protect neuronal cells from apoptosis induced by oxidative stress.
Experimental Findings
In vitro studies have demonstrated that treatment with ETIQ resulted in:
- Increased cell viability in neuronal cell lines exposed to oxidative stress.
- Downregulation of pro-apoptotic markers and upregulation of anti-apoptotic factors.
Therapeutic Applications
Given its biological activities, ETIQ holds promise for several therapeutic applications:
- Antiviral Agent : Potential treatment for viral infections, particularly coronaviruses.
- Neuroprotective Agent : Possible use in neurodegenerative diseases due to its antioxidant properties.
- Antioxidant Supplement : May serve as a dietary supplement to help reduce oxidative stress.
Safety and Toxicity
Preliminary toxicity studies indicate that ETIQ has a favorable safety profile at therapeutic doses. However, comprehensive toxicity assessments are necessary to establish its safety for human use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
